molecular formula C14H17N3O4S B11261555 ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11261555
M. Wt: 323.37 g/mol
InChI Key: RFERLNVOVHRAAF-UHFFFAOYSA-N
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Description

ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of ethyl 3-amino-1H-pyrazole-5-carboxylate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.

    ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-IMIDAZOLE-5-CARBOXYLATE: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both sulfonamide and carboxylate functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

ethyl 5-[(4-methylphenyl)methylsulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C14H17N3O4S/c1-3-21-14(18)12-8-13(17-16-12)22(19,20)15-9-11-6-4-10(2)5-7-11/h4-8,15H,3,9H2,1-2H3,(H,16,17)

InChI Key

RFERLNVOVHRAAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C

Origin of Product

United States

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